Cvt-313
Cvt-313
CVT-313 is a competitive inhibitor of cyclin-dependent kinase 2 (Cdk2; IC50 = 0.5 µM in vitro). It displays 8.5- and 430-fold selectivity for Cdk2 over Cdk1 and Cdk4, respectively, and has no effect on other unrelated ATP-dependent serine/threonine kinases. CVT-313 induces cell cycle arrest at the G1/S boundary. CVT-313 is often used as a selective Cdk2 inhibitor, although at some concentrations and in some cells it may also inhibit Cdk1.1,2,3,4
CVT-313 is a potent and selective inhibitor of CDK2 that prevents neointimal proliferation. CVT-313 has an IC50 of 0.5 microM in vitro. Inhibition was competitive with respect to ATP (Ki = 95 nM), and selective CVT-313 had no effect on other, nonrelated ATP-dependent serine/threonine kinases. The growth of mouse, rat, and human cells in culture was also inhibited by CVT-313 with the IC50 for growth arrest ranging from 1.25 to 20 microM. CVT-313 is a promising candidate for evaluation in other disease models related to aberrant cell proliferation.
CVT-313 is a potent and selective inhibitor of CDK2 that prevents neointimal proliferation. CVT-313 has an IC50 of 0.5 microM in vitro. Inhibition was competitive with respect to ATP (Ki = 95 nM), and selective CVT-313 had no effect on other, nonrelated ATP-dependent serine/threonine kinases. The growth of mouse, rat, and human cells in culture was also inhibited by CVT-313 with the IC50 for growth arrest ranging from 1.25 to 20 microM. CVT-313 is a promising candidate for evaluation in other disease models related to aberrant cell proliferation.
Brand Name:
Vulcanchem
CAS No.:
199986-75-9
VCID:
VC0524588
InChI:
InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24)
SMILES:
CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC
Molecular Formula:
C20H28N6O3
Molecular Weight:
400.5 g/mol
Cvt-313
CAS No.: 199986-75-9
Cat. No.: VC0524588
Molecular Formula: C20H28N6O3
Molecular Weight: 400.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | CVT-313 is a competitive inhibitor of cyclin-dependent kinase 2 (Cdk2; IC50 = 0.5 µM in vitro). It displays 8.5- and 430-fold selectivity for Cdk2 over Cdk1 and Cdk4, respectively, and has no effect on other unrelated ATP-dependent serine/threonine kinases. CVT-313 induces cell cycle arrest at the G1/S boundary. CVT-313 is often used as a selective Cdk2 inhibitor, although at some concentrations and in some cells it may also inhibit Cdk1.1,2,3,4 CVT-313 is a potent and selective inhibitor of CDK2 that prevents neointimal proliferation. CVT-313 has an IC50 of 0.5 microM in vitro. Inhibition was competitive with respect to ATP (Ki = 95 nM), and selective CVT-313 had no effect on other, nonrelated ATP-dependent serine/threonine kinases. The growth of mouse, rat, and human cells in culture was also inhibited by CVT-313 with the IC50 for growth arrest ranging from 1.25 to 20 microM. CVT-313 is a promising candidate for evaluation in other disease models related to aberrant cell proliferation. |
|---|---|
| CAS No. | 199986-75-9 |
| Molecular Formula | C20H28N6O3 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol |
| Standard InChI | InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24) |
| Standard InChI Key | NQVIIUBWMBHLOZ-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC |
| Canonical SMILES | CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC |
| Appearance | Solid powder |
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